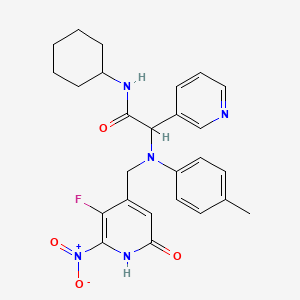
SARS-CoV-2-IN-50
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-50 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors that target specific proteins involved in the viral replication process, making it a promising candidate for antiviral drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-50 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-50 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
科学的研究の応用
SARS-CoV-2-IN-50 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential antiviral drug for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for viral diseases.
作用機序
SARS-CoV-2-IN-50 exerts its effects by targeting specific proteins involved in the viral replication process. The compound binds to the active site of these proteins, inhibiting their enzymatic activity and preventing the virus from replicating. The molecular targets of this compound include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRP), which are essential for viral replication .
類似化合物との比較
Similar Compounds
GC-376: A protease inhibitor with potent antiviral activity against coronaviruses.
Nirmatrelvir: An oral protease inhibitor used in the treatment of COVID-19.
Boceprevir: A protease inhibitor initially developed for hepatitis C virus but also shows activity against SARS-CoV-2.
Uniqueness
SARS-CoV-2-IN-50 is unique due to its specific binding affinity and inhibitory activity against the main protease and RNA-dependent RNA polymerase of SARS-CoV-2. This dual-targeting mechanism enhances its antiviral efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .
Conclusion
This compound represents a promising compound in the fight against COVID-19, with its unique mechanism of action and potential applications in various scientific fields. Continued research and development are essential to fully realize its therapeutic potential and contribute to the global effort to combat viral diseases.
特性
分子式 |
C26H28FN5O4 |
|---|---|
分子量 |
493.5 g/mol |
IUPAC名 |
N-cyclohexyl-2-[N-[(3-fluoro-2-nitro-6-oxo-1H-pyridin-4-yl)methyl]-4-methylanilino]-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C26H28FN5O4/c1-17-9-11-21(12-10-17)31(16-19-14-22(33)30-25(23(19)27)32(35)36)24(18-6-5-13-28-15-18)26(34)29-20-7-3-2-4-8-20/h5-6,9-15,20,24H,2-4,7-8,16H2,1H3,(H,29,34)(H,30,33) |
InChIキー |
LGPNCXJYNYLBET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC2=CC(=O)NC(=C2F)[N+](=O)[O-])C(C3=CN=CC=C3)C(=O)NC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


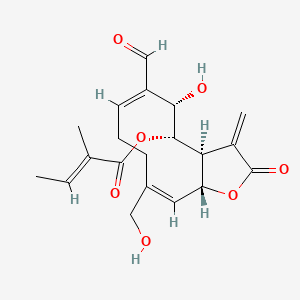
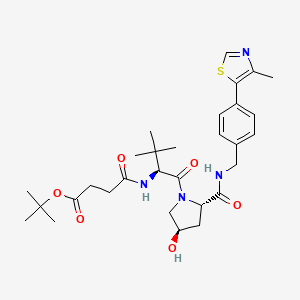
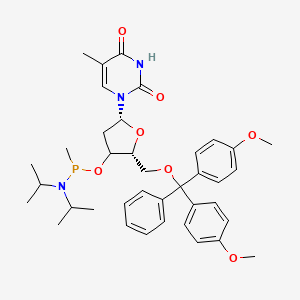
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
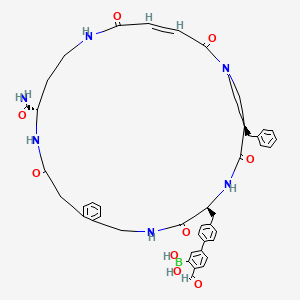
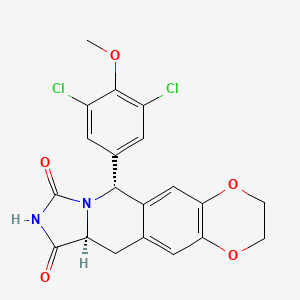
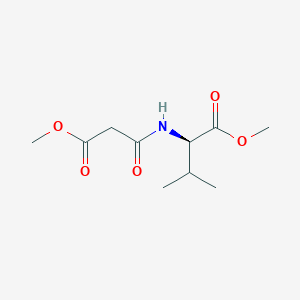
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
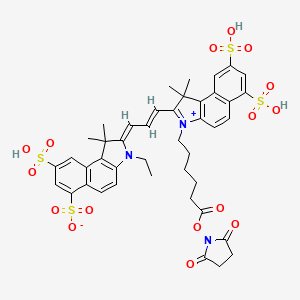
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

